4,6-Dichloro-2-(trifluoromethyl)pyrimidine
Overview
Description
4,6-Dichloro-2-(trifluoromethyl)pyrimidine is a heterocyclic aromatic compound with the molecular formula C5HCl2F3N2. It is a derivative of pyrimidine, characterized by the presence of two chlorine atoms and a trifluoromethyl group attached to the pyrimidine ring.
Mechanism of Action
Target of Action
It’s known that many pyrimidine derivatives interact with various enzymes and receptors in the body .
Mode of Action
Pyrimidine derivatives often work by interacting with their targets, leading to changes in the function of those targets .
Biochemical Pathways
Pyrimidine derivatives are known to be involved in various biochemical pathways .
Pharmacokinetics
These properties greatly influence the bioavailability of a compound .
Result of Action
The effects of a compound are usually related to its interaction with its targets .
Biochemical Analysis
Biochemical Properties
4,6-Dichloro-2-(trifluoromethyl)pyrimidine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This compound can also interact with proteins through hydrogen bonding and hydrophobic interactions, affecting their structure and function. Additionally, this compound can form complexes with metal ions, which can further influence its biochemical activity .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to modulate the activity of certain kinases, which are crucial for cell signaling. By affecting these pathways, this compound can alter the expression of specific genes, leading to changes in cellular behavior and metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to the active sites of enzymes, inhibiting their activity. This binding often involves interactions such as hydrogen bonding, van der Waals forces, and hydrophobic interactions. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperatures or extreme pH levels. Long-term exposure to this compound has been shown to affect cellular function, including alterations in cell growth and viability .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit minimal or no adverse effects, while higher doses can lead to toxicity. Studies have shown that high doses of this compound can cause significant physiological changes, including organ damage and altered metabolic function. It is crucial to determine the appropriate dosage to minimize toxic effects while achieving the desired biochemical outcomes .
Metabolic Pathways
This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that may have different biochemical activities. This compound can also affect metabolic flux by altering the levels of specific metabolites, thereby influencing overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, which facilitate its movement across cellular membranes. The distribution of this compound within tissues can be influenced by factors such as its lipophilicity and affinity for specific biomolecules .
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with DNA and regulatory proteins, or to the mitochondria, where it can influence metabolic processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dichloro-2-(trifluoromethyl)pyrimidine typically involves the chlorination of pyrimidine derivatives. One common method involves the reaction of 2,4,6-trichloropyrimidine with trifluoromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a base such as diisopropylethylamine and a solvent like dioxane, with heating at around 70°C .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity of the final product. The reaction is typically conducted in large reactors with precise temperature and pressure control to achieve consistent results .
Chemical Reactions Analysis
Types of Reactions
4,6-Dichloro-2-(trifluoromethyl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura cross-coupling, to form biaryl derivatives.
Common Reagents and Conditions
Substitution Reactions: Typically involve reagents like amines or thiols in the presence of a base such as sodium hydride or potassium carbonate.
Coupling Reactions: Often use palladium catalysts and bases like cesium carbonate in solvents such as dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines yield aminopyrimidine derivatives, while coupling reactions produce biaryl pyrimidines .
Scientific Research Applications
4,6-Dichloro-2-(trifluoromethyl)pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a precursor in the development of drugs targeting various diseases, including cancer and infectious diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichloro-6-(trifluoromethyl)pyrimidine
- 4,6-Dichloropyrimidine
- 2,4,6-Trichloropyrimidine
Uniqueness
4,6-Dichloro-2-(trifluoromethyl)pyrimidine is unique due to the presence of both chlorine and trifluoromethyl groups, which impart distinct chemical properties. These functional groups enhance its reactivity and make it a valuable intermediate in the synthesis of various complex molecules .
Properties
IUPAC Name |
4,6-dichloro-2-(trifluoromethyl)pyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HCl2F3N2/c6-2-1-3(7)12-4(11-2)5(8,9)10/h1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFWVAJQVYBRTCL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(N=C1Cl)C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HCl2F3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20577249 | |
Record name | 4,6-Dichloro-2-(trifluoromethyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20577249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
705-24-8 | |
Record name | 4,6-Dichloro-2-(trifluoromethyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20577249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,6-Dichloro-2-trifluoromethylpyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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